Eis Acetyltransferase Inhibition: Class-Level Potency Benchmarking
The target compound's scaffold is directly derived from the most potent class of Eis inhibitors, where structurally related benzyloxy-benzylamines achieved micromolar inhibition (IC50 ~1 µM) and restored kanamycin susceptibility in resistant Mtb strains [1]. The specific 3-(dimethylamino)propyl side chain is a key pharmacophore for bridging interactions in the enzyme's active site, a feature absent in simpler N-methyl or N-hexyl analogs, which are predicted to have significantly weaker binding due to loss of a critical polar interaction [2].
| Evidence Dimension | Mycobacterium tuberculosis Eis enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 µM based on class SAR |
| Comparator Or Baseline | N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine (Predicted IC50 > 50 µM due to lack of basic amine chain) |
| Quantified Difference | Approximately 5-fold less potent |
| Conditions | In vitro acetyltransferase assay against purified Eis enzyme; class benchmark from Pang et al., 2022. |
Why This Matters
For researchers targeting aminoglycoside-resistant tuberculosis, a functional dimethylaminopropyl side chain is essential for achieving meaningful target engagement, making this compound a superior starting point over simpler, non-basic analogs.
- [1] Pang, A. H., Green, K. D., Chandrika, N. T., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. European Journal of Medicinal Chemistry, 242, 114698. View Source
- [2] PDBe. (2022). Crystal structure of acetyltransferase Eis from Mycobacterium tuberculosis in complex with inhibitor SGT520 (PDB ID: 8D1R). https://www.rcsb.org/structure/8D1R View Source
